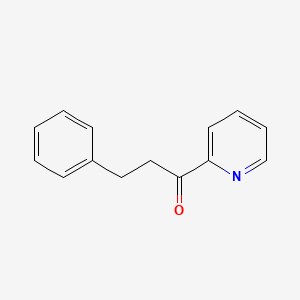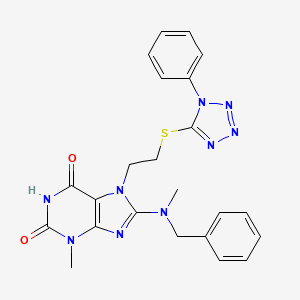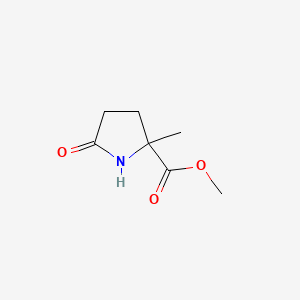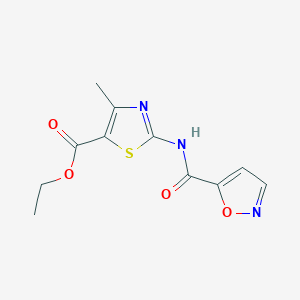
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide is a chemical compound that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as a fluorophenyl group and a morpholine ring, which are commonly found in pharmaceutical agents. These compounds are of interest due to their potential therapeutic applications in treating various disorders.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from commercially available precursors. For instance, one of the papers describes the synthesis of a series of compounds starting from 3,4-Difluoronirobenzene, which suggests that similar starting materials could be used for the synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide . The high yield and purity reported indicate that the synthetic routes are efficient and have minimal side reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide has been determined using spectroscopic methods such as IR spectrum and 1H NMR, as well as X-ray crystal structure analysis . These techniques provide detailed information about the molecular geometry, functional groups, and intermolecular interactions, which are crucial for understanding the compound's potential biological interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly detailed in the provided papers. However, the presence of functional groups like the morpholine ring and the fluorophenyl moiety suggests that these compounds could participate in various chemical reactions, potentially leading to the formation of a diverse range of derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the crystal packing and supramolecular interactions observed in the crystal structure analysis suggest that these compounds may exhibit solid-state properties conducive to the formation of stable crystalline materials .
Relevant Case Studies
The papers provided do not include specific case studies on N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide. However, the compounds discussed are indicated to have potential therapeutic applications, such as treating asthma, gastrointestinal diseases, pain, and depression . Additionally, some of the synthesized compounds have been evaluated for their antibacterial and antifungal activities, with some showing promising results .
Scientific Research Applications
Potential in Oncology
A study explored the potential of simple phenylboronic acid and benzoxaborole derivatives, including compounds structurally related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide, as anticancer agents. The research aimed at evaluating the antiproliferative activity of these compounds against various cancer cell lines. Results showed that certain derivatives induced G2/M cell cycle arrest and apoptosis in A2780 ovarian cancer cells, suggesting these compounds as promising anticancer agents with a specific mode of action (Psurski et al., 2018).
Imaging Applications
One paper discussed the use of fluorine-18 labeled benzamide analogs, structurally similar to the compound of interest, for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as imaging agents for assessing tumor proliferation and receptor status (Tu et al., 2007).
Synthesis and Chemical Development
Another study detailed the development of a practical and scalable synthetic route to YM758 monophosphate, a novel If channel inhibitor, showcasing the importance of efficient synthetic strategies for compounds including N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide. This research highlighted improvements in yield and the reduction of environmental impact through the avoidance of chlorinated solvents and extensive purification steps (Yoshida et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide are currently unknown. This compound is a complex molecule and its interaction with biological targets could be multifaceted .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
For instance, some compounds can affect metabolic pathways , while others can influence signaling pathways . The downstream effects of these interactions can lead to changes in cellular function, gene expression, and overall physiological responses .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, such as moderate solubility in water, potential for bioavailability, and possible persistence in biological systems .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as modulating gene expression, altering cellular signaling, and affecting cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-19-8-5-16(13-20(19)27-2)21(25)23-14-18(24-9-11-28-12-10-24)15-3-6-17(22)7-4-15/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOHBGAFGCNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)


![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)
![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)